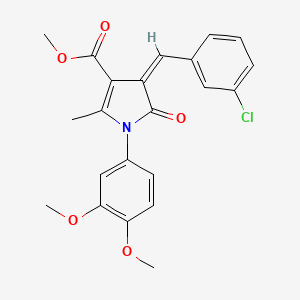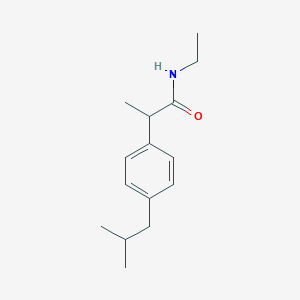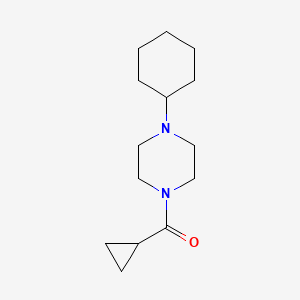![molecular formula C14H14ClN3O4S B4795287 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea
Vue d'ensemble
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is not fully understood. However, it is believed to exert its biological effects through the modulation of ion channels. Specifically, it has been found to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been found to exhibit significant biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis through the activation of caspase-3 and caspase-7, which are enzymes involved in programmed cell death. In addition, it has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-cancer agent. In neuroscience, it has been found to modulate the activity of TRPM8 ion channels, which are involved in the regulation of pain and temperature sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is its potential as a research tool in cancer research and neuroscience. Its ability to induce apoptosis in cancer cells and modulate the activity of ion channels makes it a valuable compound for studying these areas. However, one of the limitations of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea is its potential toxicity. It has been found to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea. One area of future research is the development of more potent and selective analogs of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea for use in cancer therapy and neuroscience. Another area of future research is the elucidation of the exact mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea, which may lead to the development of more effective treatments for cancer and neurological disorders. Finally, the potential toxicity of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea should be further investigated to determine its safety for use in experimental settings.
Applications De Recherche Scientifique
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant biological activity, particularly in the areas of cancer research and neuroscience. In cancer research, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In neuroscience, it has been found to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
Propriétés
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-8(12-5-6-13(15)23-12)16-14(19)17-10-4-3-9(18(20)21)7-11(10)22-2/h3-8H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHZXYKMFIKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)
![methyl 4-({3-[(2-methylbenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4795229.png)
![4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4795245.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)

![1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4795261.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795272.png)

![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)

![ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4795335.png)